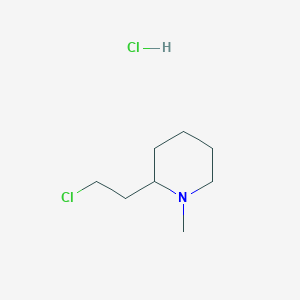

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

Descripción general

Descripción

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the study of 2-methylpiperidine in the context of hydrodenitrogenation (HDN) provides information on the behavior of substituted piperidines under certain conditions . Similarly, the complexation of 1-methylpiperidine with rhodium(II) tetracarboxylates offers insights into the conformational flexibility and potential reactivity of substituted piperidines . The reactions of 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine give an idea of the reactivity of chloroethyl groups attached to a heterocyclic ring .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the general approach to synthesizing such compounds often involves the alkylation of piperidine derivatives. The papers suggest that the presence of substituents on the piperidine ring can influence the course of reactions, such as ring opening or complexation . The stability of chloroethyl groups in different conditions, as studied in the reactions of related compounds, could also be relevant to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring with a methyl group and a 2-chloroethyl substituent. The papers indicate that the presence of substituents can affect the conformational flexibility of the molecule, which could be important for understanding its reactivity and interactions with other molecules . The electronic effects of the chloroethyl group and how it might influence the electron density around the piperidine ring are also considerations that can be derived from the studies .

Chemical Reactions Analysis

The chemical reactions involving this compound can be inferred from the reactions of similar compounds. For example, the HDN of 2-methylpiperidine suggests that the piperidine ring can undergo ring opening and elimination reactions . The complexation study with rhodium(II) tetracarboxylates indicates that substituted piperidines can form stable complexes with metal centers, which could be relevant for catalysis or synthesis applications . The reactivity of the β-chloroethyl group in different media provides insights into possible substitution or elimination reactions that could occur with this compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some clues. The stability of the chloroethyl group in various media, as well as the potential for dehalogenation, suggests that this compound might have similar stability characteristics . The conformational flexibility observed in the complexation study implies that the compound may exhibit different conformations that could affect its boiling point, solubility, and other physical properties . The influence of substituents on the piperidine ring's reactivity could also impact the compound's chemical behavior under different conditions .

Aplicaciones Científicas De Investigación

Metabolism of Halogenated Ethylenes

Research into the metabolism of halogenated ethylenes highlights the transformation processes of chlorinated compounds, providing insights into how similar structures, such as 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, may undergo metabolic processing. The formation of chloroethylene epoxides as intermediate products suggests potential pathways for the metabolism of structurally related compounds, indicating their rearrangement into chloroacetaldehydes and chloroacetyl chlorides within biological systems (Leibman & Ortiz, 1977).

Transition Metal Phosphide Hydroprocessing Catalysts

In the context of hydroprocessing technology, the exploration of transition metal phosphides as catalysts provides a basis for understanding the catalytic potential of related compounds, including this compound. These catalysts exhibit significant activity and stability, offering a foundation for developing new catalytic processes that could involve halogenated piperidines in reactions such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) (Oyama et al., 2009).

Trichloroethylene and Cancer Epidemiology

The examination of trichloroethylene's impact on health, particularly its carcinogenic potential, underscores the importance of assessing the health risks associated with exposure to chlorinated compounds, including this compound. Understanding the epidemiological evidence of cancer incidence among exposed populations can inform safety guidelines and risk assessments for handling and exposure to similar compounds (Wartenberg et al., 2000).

Genotoxicity of 1,2-Dichloroethane

The genotoxicity of 1,2-dichloroethane highlights the potential for DNA damage by chlorinated solvents, which could extend to compounds like this compound. Understanding the mechanisms through which EDC induces DNA adducts, gene mutations, and chromosomal aberrations can inform the evaluation of related chemicals' mutagenic and carcinogenic risks (Gwinn et al., 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

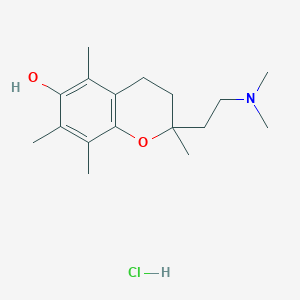

The primary target of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, also known as mechlorethamine, is DNA . It specifically binds to the N7 nitrogen on the DNA base guanine . This compound is a prototype of alkylating agents, a group of anticancer chemotherapeutic drugs .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . It readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter .

Biochemical Pathways

Mechlorethamine affects the Erk1/2-PI3K/Akt signaling pathways . The accumulated free radicals act as key functional mediators for inflammation, and apoptosis via Erk1/2-PI3K/Akt regulatory signaling cascades induced by mechlorethamine exposure .

Pharmacokinetics

Mechlorethamine has a biological half-life of less than 1 minute and is excreted by the kidneys, with 50% of the drug being excreted this way . It is often administered intravenously .

Result of Action

The molecular and cellular effects of mechlorethamine’s action include severe gastrointestinal and bone marrow damage . It also causes a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus .

Action Environment

In a polar environment, mechlorethamine undergoes isomerization when forming N, N -bis (2-chloroethyl)-N-2-hydroxyethylamine . The rate of this reaction is pH dependent . The hydrolysis in a neutral environment is also influenced by the analyte concentration . The concentrated solutions hydrolyse more slowly as a result of hydrochloric acid release as the acid lowers the pH value of the environment .

Propiedades

IUPAC Name |

2-(2-chloroethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBKLELBSWJXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974373 | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58878-37-8 | |

| Record name | Piperidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058878378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)-1-methylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)